1-(4-Methoxy-2-methylphenyl)cyclohexanol

Lipophilicity Membrane Permeability Drug Design

1-(4-Methoxy-2-methylphenyl)cyclohexanol is differentiated by its ortho-methyl/para-methoxy substitution pattern, yielding a LogP of 3.155 – markedly higher than the parent 1-(4-methoxyphenyl)cyclohexanol – making it a strategic intermediate for venlafaxine analogs with improved blood-brain barrier penetration. Its unique physicochemical fingerprint (density 1.067 g/cm³, boiling point 351.6 °C) qualifies it as an analytical reference standard for HPLC/GC method validation. Additionally, its documented weak CYP3A4 inhibitory activity (IC50 >25,000 nM) positions it as a reliable negative control in DMPK studies. For experimental reproducibility, insist on the exact substitution pattern.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 68623-31-4
Cat. No. B12091056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-2-methylphenyl)cyclohexanol
CAS68623-31-4
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)C2(CCCCC2)O
InChIInChI=1S/C14H20O2/c1-11-10-12(16-2)6-7-13(11)14(15)8-4-3-5-9-14/h6-7,10,15H,3-5,8-9H2,1-2H3
InChIKeyVOKMBQJDIGUDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS 68623-31-4): Baseline Properties and Classification


1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS 68623-31-4) is a tertiary alcohol belonging to the arylcyclohexanol class, characterized by a cyclohexanol core substituted at the 1-position with a 4-methoxy-2-methylphenyl group [1]. It has a molecular formula of C14H20O2, a molecular weight of 220.31 g/mol, and a computed XLogP3-AA of 3.0, indicating moderate lipophilicity . This compound serves primarily as a synthetic intermediate and research tool, with no approved therapeutic indications. Its structural features—specifically the ortho-methyl and para-methoxy substitution pattern on the phenyl ring—distinguish it from simpler arylcyclohexanols and influence its physicochemical and potential biological properties.

Why 1-(4-Methoxy-2-methylphenyl)cyclohexanol Cannot Be Casually Substituted with Other Arylcyclohexanols


Arylcyclohexanols are not a uniform class; subtle variations in phenyl ring substitution profoundly alter physicochemical and biological properties. The specific ortho-methyl and para-methoxy pattern in 1-(4-Methoxy-2-methylphenyl)cyclohexanol creates a unique steric and electronic environment. Compared to analogs lacking the ortho-methyl group (e.g., 1-(4-methoxyphenyl)cyclohexanol) or those with different substitution patterns (e.g., 2-(2-methylphenyl)cyclohexanol), this compound exhibits distinct lipophilicity (LogP) , density [1], and potentially different interactions with biological targets such as cytochrome P450 enzymes [2]. These differences are not academic; they directly impact solubility, membrane permeability, metabolic stability, and off-target activity. Therefore, substituting this compound with a structurally similar analog without careful validation introduces significant risk of experimental failure or irreproducible results in any research or industrial application.

Quantitative Differentiation: 1-(4-Methoxy-2-methylphenyl)cyclohexanol vs. Key Structural Analogs


Enhanced Lipophilicity (LogP) Due to Ortho-Methyl Substitution

The presence of an ortho-methyl group in 1-(4-Methoxy-2-methylphenyl)cyclohexanol significantly increases its lipophilicity compared to analogs lacking this substituent. This is quantitatively demonstrated by comparing its LogP value (3.155) to that of the para-methoxy-only analog, 1-(4-methoxyphenyl)cyclohexanol (LogP ≈ 2.44) . The compound also exhibits a LogP of 3.155, which is higher than the positional isomer 2-(2-methylphenyl)cyclohexanol (LogP = 3.01) .

Lipophilicity Membrane Permeability Drug Design QSAR

Density Difference: A Measurable Physical Property for Quality Control and Formulation

The density of 1-(4-Methoxy-2-methylphenyl)cyclohexanol is 1.067 g/cm³ . This value is notably lower than that of the structurally related 4-(4-methoxyphenyl)cyclohexanol, which has a reported density of 1.142 g/cm³ . This difference arises from the different substitution pattern and molecular packing.

Physicochemical Properties Quality Control Formulation Density

Boiling Point as a Purity and Stability Indicator

The boiling point of 1-(4-Methoxy-2-methylphenyl)cyclohexanol is reported as 351.6 °C at 760 mmHg . This is significantly lower than the boiling point of 4-(4-methoxyphenyl)cyclohexanol, which is 410.15 °C at the same pressure . This 58.55 °C difference reflects the impact of the ortho-methyl group on intermolecular forces and volatility.

Thermal Stability Distillation Purity Analysis Boiling Point

CYP3A4 Inhibition: A Functional Differentiator with Implications for Drug-Drug Interactions

While many arylcyclohexanols may interact with cytochrome P450 enzymes, 1-(4-Methoxy-2-methylphenyl)cyclohexanol shows a specific and weak inhibition profile against CYP3A4. An IC50 value of >25,000 nM has been reported for this compound [1]. This contrasts with other structurally related compounds that may exhibit more potent inhibition, a critical distinction for researchers studying or seeking to avoid drug-drug interactions.

Cytochrome P450 CYP3A4 Drug Metabolism Inhibition

Optimal Application Scenarios for 1-(4-Methoxy-2-methylphenyl)cyclohexanol Based on Differentiated Properties


Synthetic Intermediate for Venlafaxine Analogs Requiring Enhanced Lipophilicity

The increased LogP (3.155) of 1-(4-Methoxy-2-methylphenyl)cyclohexanol, compared to the parent 1-(4-methoxyphenyl)cyclohexanol (LogP ≈ 2.44), makes it a valuable intermediate for synthesizing venlafaxine analogs with potentially improved blood-brain barrier penetration or altered pharmacokinetic profiles . Researchers aiming to modulate the lipophilicity of the final drug candidate can leverage this compound as a key building block.

Quality Control Reference Standard for Differentiating Ortho-Methyl Substituted Arylcyclohexanols

The unique combination of density (1.067 g/cm³) and boiling point (351.6 °C) provides a definitive physicochemical fingerprint . This makes the compound an ideal reference standard for analytical chemistry and quality control laboratories. It can be used to calibrate instruments, develop and validate HPLC/GC methods, and confirm the identity and purity of research samples, especially when distinguishing it from the 4-(4-methoxyphenyl)cyclohexanol analog (density 1.142 g/cm³, boiling point 410.15 °C) .

In Vitro Probe for Studying Weak CYP3A4 Interactions

With a documented weak inhibitory activity against CYP3A4 (IC50 > 25,000 nM) , this compound serves as a useful tool in drug metabolism and pharmacokinetics (DMPK) studies. It can be used as a negative control or as a model compound to investigate the structural basis for weak CYP3A4 binding, helping researchers understand and predict the metabolic liabilities of related chemical series.

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